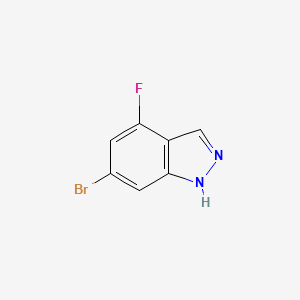

6-Bromo-4-fluoro-1H-indazole

描述

Significance of Indazole Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. samipubco.com This versatility has made indazole and its derivatives a fertile ground for the discovery of new drugs. researchgate.netresearchgate.net

Historical Perspective and Evolution of Indazole-Based Drug Development

The journey of indazole-based drugs began with the marketing of Benzydamine in 1966. researchgate.net Since then, the field has evolved significantly, with a growing number of indazole-containing compounds entering clinical trials and the market. researchgate.netresearchgate.net The development has been fueled by an increasing understanding of the diverse biological activities exhibited by this class of compounds, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.netnih.gov

Prevalence of Indazole Core in Approved Pharmaceuticals and Clinical Candidates

The indazole scaffold is a key component in several commercially successful drugs. nih.govrsc.org Notable examples include:

Axitinib: A kinase inhibitor used in the treatment of certain types of cancer. researchgate.netnih.gov

Pazopanib: Another tyrosine kinase inhibitor employed in cancer therapy. nih.govnih.gov

Granisetron: An antiemetic used to prevent nausea and vomiting caused by chemotherapy and radiation therapy. researchgate.netnih.gov

Entrectinib: A targeted cancer therapy for tumors with specific genetic alterations. researchgate.net

Niraparib: A PARP inhibitor used in the treatment of ovarian, fallopian tube, and peritoneal cancer. nih.govnih.gov

The presence of the indazole core in these and other clinical candidates underscores its therapeutic potential and importance in pharmaceutical research. researchgate.netresearchgate.netnih.gov

Role of Halogenation (Bromine and Fluorine) in Modulating Indazole Bioactivity

Halogenation, the introduction of halogen atoms like bromine and fluorine, is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of a molecule. researchgate.netijres.org In the context of indazoles, halogenation can influence factors such as:

Binding Affinity: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding of a drug molecule to its target protein. ijres.orgsmolecule.com

Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the drug's half-life in the body.

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. researchgate.net

Electronic Properties: The high electronegativity of fluorine and the polarizability of bromine can alter the electron distribution within the indazole ring, influencing its reactivity and interactions with biological targets. smolecule.com

Unique Features of the 6-Bromo-4-fluoro-1H-indazole Substitution Pattern

The specific arrangement of a bromine atom at the C6 position and a fluorine atom at the C4 position of the indazole ring in this compound creates a distinct chemical entity with specific properties. vulcanchem.com

Impact of Bromine at C6 and Fluorine at C4 on Electronic and Steric Properties

The electron-withdrawing nature of both bromine and fluorine atoms significantly influences the electronic landscape of the indazole ring. vulcanchem.com The high electronegativity of fluorine at the C4 position and the presence of a bromine atom at the C6 position create a unique electronic distribution that can affect the molecule's reactivity and its ability to interact with biological targets.

From a steric perspective, the size of the bromine atom at C6 can influence how the molecule fits into the binding pocket of a target protein, potentially enhancing selectivity.

Comparison with Other Halogenated Indazole Isomers and Derivatives

The biological and chemical properties of halogenated indazoles can vary significantly depending on the position and type of halogen substituent. For instance, moving the fluorine atom to a different position or replacing bromine with another halogen would alter the molecule's electronic and steric profile, leading to different biological activities.

Here is a comparison of this compound with other halogenated indazole derivatives:

| Compound Name | Key Differences in Substitution | Potential Impact on Properties |

| This compound | Bromine at C6, Fluorine at C4 | Unique electronic and steric profile influencing reactivity and biological interactions. vulcanchem.com |

| 4-Bromo-6-fluoro-3-iodo-1H-indazole | Bromine at C4, Fluorine at C6, Iodine at C3 | Different dipole moment and reactivity due to altered halogen positions. |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Bromine at C7, Chlorine at C4 | Regioselective cyclization is critical for its anti-HIV activity. |

| 6-Bromo-3-chloro-5-fluoro-1H-indazole | Bromine at C6, Chlorine at C3, Fluorine at C5 | Complex halogen substitution pattern enhancing its pharmacological profile. |

| 4-Fluoro-1H-indazole | Fluorine at C4, no other halogens | Can be used to tune the energy gap of the molecule and enables intermolecular interactions like π-π stacking and H-F hydrogen/halogen bonding. ossila.com |

Structure

3D Structure

属性

IUPAC Name |

6-bromo-4-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCPAAHPKILIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646453 | |

| Record name | 6-Bromo-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-23-0 | |

| Record name | 6-Bromo-4-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885520-23-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 4 Fluoro 1h Indazole and Its Derivatives

Strategic Approaches to Indazole Ring Formation with 6-Bromo and 4-Fluoro Substitution

The formation of the indazole ring system, particularly with the specific 6-bromo and 4-fluoro substitution pattern, can be achieved through several strategic approaches. These methods often involve the construction of the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) precursor.

Cycloaddition Reactions for Azole Ring Construction

Cycloaddition reactions represent a powerful tool for the construction of the indazole nucleus. One of the most prominent methods is the [3+2] cycloaddition of an aryne with a diazo compound. organic-chemistry.org In the context of 6-Bromo-4-fluoro-1H-indazole, this would involve the generation of 4-bromo-6-fluoro-benzyne, which would then react with a suitable diazomethane (B1218177) equivalent. The in situ generation of arynes from ortho-silylaryl triflates in the presence of a fluoride (B91410) source is a common strategy. organic-chemistry.org

Another notable cycloaddition approach is the reaction of arynes with sydnones, which proceeds via a [3+2] dipolar cycloaddition followed by a retro-[4+2] cycloaddition to extrude carbon dioxide, yielding the indazole ring. While specific examples for the synthesis of this compound using these methods are not prevalent in the literature, the general applicability of these reactions to a wide range of substituted arynes makes them a viable synthetic strategy. researchgate.net

A recent study detailed the synthesis of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold, employing a 1,3-dipolar cycloaddition reaction. This highlights the utility of cycloaddition strategies in elaborating the indazole core. researchgate.netresearchgate.net

Diazotization and Ring Closure Reactions for 1H-Indazole Derivatives

A classical and widely employed method for the synthesis of 1H-indazoles is the diazotization of an appropriately substituted 2-alkylaniline followed by intramolecular cyclization. For the synthesis of a regioisomeric analog, 5-bromo-4-fluoro-1H-indazole, a synthetic route starting from 3-fluoro-2-methylaniline (B146951) has been patented. google.com This process involves the bromination of the aniline, followed by a ring closure reaction initiated by diazotization, and a final deprotection step. google.com

The key steps in this synthetic sequence are outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Bromination | 3-fluoro-2-methylaniline, N-bromosuccinimide, acetonitrile, -10 to 10 °C |

| 2 | Ring Closure | 4-bromo-3-fluoro-2-methylaniline, ether, isoamyl nitrite, acetic acid, 110 °C |

| 3 | Deprotection | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, methanol, water, potassium carbonate, room temperature |

Table 1: Key steps for the synthesis of 5-bromo-4-fluoro-1H-indazole via diazotization and ring closure. google.com

A scalable synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has also been reported, which utilizes an intramolecular Ullmann-type reaction for the final ring closure. thieme-connect.com This approach underscores the versatility of cyclization strategies in accessing substituted indazoles.

ANRORC-type Rearrangements in Fluorinated Indazole Synthesis

The ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism provides an elegant pathway for the synthesis of heterocyclic compounds, including fluorinated indazoles. This strategy has been successfully applied to the synthesis of 6-substituted fluorinated indazoles from 5-(tetrafluorophenyl)-1,2,4-oxadiazoles and hydrazine (B178648).

The reaction is initiated by the nucleophilic addition of hydrazine to the C(5) position of the 1,2,4-oxadiazole (B8745197) ring, which is followed by the opening of the oxadiazole ring and subsequent intramolecular cyclization to form the indazole nucleus. This method is particularly advantageous for the synthesis of fluorinated indazoles, often proceeding in high yields under mild conditions. While a specific application to this compound has not been detailed, the functionalization of the final indazole at the C(6) position has been achieved through nucleophilic aromatic substitution on the starting pentafluorophenyl-substituted oxadiazole, suggesting the potential for this methodology to be adapted for the target compound.

Regioselective Functionalization and Derivatization of this compound

The presence of a bromine atom at the C6 position and a fluorine atom at the C4 position on the indazole ring, along with the acidic N-H proton, offers multiple sites for regioselective functionalization. The ability to selectively modify these positions is crucial for the development of new derivatives with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions at Bromine and other Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The bromine atom at the C6 position of this compound is an ideal handle for such transformations.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, is a highly efficient method for the formation of biaryl structures. nih.govnih.gov The 6-bromo-1H-indazole core can be readily coupled with a variety of aryl and heteroaryl boronic acids or esters to generate 6-aryl-1H-indazole derivatives. nih.gov The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system.

A study on the regioselective C7 bromination of 4-substituted 1H-indazoles followed by a Suzuki-Miyaura reaction provides a valuable precedent for the functionalization of bromoindazoles. nih.gov The optimized conditions for the coupling of a 7-bromo-4-sulfonamido-1H-indazole with (4-methoxyphenyl)boronic acid are detailed in the table below.

| Parameter | Condition |

| Catalyst | Pd(PPh3)4 |

| Base | Cs2CO3 |

| Solvent | 1,4-dioxane/H2O |

| Temperature | 140 °C (Microwave) |

Table 2: Optimized conditions for the Suzuki-Miyaura coupling of a bromoindazole derivative. nih.gov

These conditions were found to be effective for a range of aryl and heteroaryl boronic acids, affording the corresponding C7-arylated indazoles in moderate to excellent yields. nih.gov Similar conditions can be envisioned for the Suzuki coupling of this compound.

Negishi Coupling and Other Metal-Catalyzed Processes

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of indazole scaffolds. While specific examples detailing the Negishi coupling of this compound are not extensively documented in publicly available literature, the principles of this reaction are broadly applicable to halogenated indazoles.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For a molecule like this compound, the bromine atom at the C6 position is a prime site for such a reaction. The N-H proton of the indazole ring would likely require protection prior to the metalation and coupling steps to prevent side reactions. A common strategy involves the use of protecting groups such as tert-butoxycarbonyl (Boc) or methoxymethyl (MOM). Following protection, the bromo-indazole could be subjected to a Negishi cross-coupling with various organozinc reagents to introduce alkyl, aryl, or vinyl substituents at the C6 position. The choice of catalyst and ligands is crucial for achieving high yields and preventing unwanted side reactions. uni-muenchen.de

Beyond Negishi coupling, other palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are highly relevant for the derivatization of this compound. The Suzuki-Miyaura coupling, which utilizes boronic acids or esters, is a widely used method for forming C-C bonds. nih.govmdpi.comias.ac.innih.gov For instance, the bromine at C6 could be coupled with a variety of aryl or heteroaryl boronic acids to generate a library of 6-aryl-4-fluoro-1H-indazoles. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized for this specific substrate. nih.gov

The Buchwald-Hartwig amination offers a direct route to introduce nitrogen-based nucleophiles at the C6 position. rsc.orgbeilstein-journals.orgamazonaws.comnih.gov This reaction would allow for the synthesis of 6-amino, 6-alkylamino, and 6-arylamino-4-fluoro-1H-indazole derivatives, which are valuable intermediates for further functionalization and are often found in biologically active molecules. The choice of phosphine (B1218219) ligand is critical in these reactions to ensure efficient catalytic turnover. rsc.org

Table 1: Potential Metal-Catalyzed Reactions on the this compound Scaffold

| Reaction Name | Reactants | Potential Product | Key Considerations |

| Negishi Coupling | Organozinc reagent (R-ZnX) | 6-R-4-fluoro-1H-indazole | N-H protection, catalyst/ligand choice. |

| Suzuki-Miyaura Coupling | Boronic acid/ester (R-B(OR)₂) | 6-R-4-fluoro-1H-indazole | N-H protection, base and solvent optimization. |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | 6-(R-NH)-4-fluoro-1H-indazole | N-H protection, ligand selection. |

Nucleophilic Aromatic Substitution on Fluorine-Containing Indazoles

The fluorine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the indazole ring system activates the C-F bond towards attack by nucleophiles. This reaction provides a valuable pathway for introducing a variety of functional groups at the C4 position.

The feasibility of SNAr reactions on fluoroaromatic compounds is well-established. researchgate.netrsc.org In the context of the indazole scaffold, the reaction would involve the attack of a nucleophile at C4, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the fluoride ion. A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 6-bromo-4-methoxy-1H-indazole, while reaction with a primary or secondary amine could introduce an amino substituent.

The reactivity of the C-F bond in SNAr reactions can be influenced by the electronic properties of the indazole ring and the nature of the nucleophile. The presence of the bromine atom at C6 may have a modest electronic effect on the reactivity at C4. The reaction conditions, such as solvent, temperature, and the presence of a base, are critical for the success of these transformations. For less reactive nucleophiles, harsher conditions may be required. The potential for a mechanistic continuum between stepwise and concerted SNAr pathways should also be considered, particularly with azole nucleophiles. nih.gov

Directed C-H Functionalization Strategies for Indazoles

Directed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including indazoles. nih.gov This approach utilizes a directing group to position a transition metal catalyst in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization.

For this compound, the N1-position of the indazole ring can be derivatized with a suitable directing group to facilitate C-H functionalization at the C7 position. Common directing groups for indazoles include pyridyl, pyrimidyl, and amide moieties. Once installed, the directing group can chelate to a transition metal catalyst, such as rhodium or palladium, and direct the activation of the adjacent C-H bond at C7. This activated intermediate can then react with a variety of coupling partners to introduce new functional groups.

For example, a pyridyl group attached to the N1-position could direct the arylation, alkenylation, or acylation of the C7 position. This strategy would provide access to a range of 7-substituted-6-bromo-4-fluoro-1H-indazole derivatives that would be difficult to synthesize through classical methods. The functional group tolerance of these C-H activation reactions is often high, allowing for the late-stage functionalization of complex molecules. nih.gov

Functional Group Interconversions on the Bromo- and Fluoro-Indazole Scaffold

Functional group interconversions (FGIs) are essential for elaborating the this compound scaffold into a diverse range of derivatives. ub.eduorganic-chemistry.orgimperial.ac.ukvanderbilt.eduyoutube.com The bromine and fluorine atoms on the indazole ring serve as versatile handles for a variety of transformations.

The bromine atom at the C6 position is particularly amenable to a wide range of FGIs. As previously discussed, it can participate in various palladium-catalyzed cross-coupling reactions. Additionally, the bromo group can be converted to other functional groups through reactions such as lithiation followed by quenching with an electrophile. For example, treatment with a strong base like n-butyllithium could generate a 6-lithio-4-fluoro-1H-indazole intermediate (after N-H protection), which could then react with aldehydes, ketones, or carbon dioxide to introduce new carbon-based functionalities.

The fluorine atom at the C4 position, as mentioned in the context of SNAr, can be replaced by other nucleophiles. This allows for the introduction of oxygen, sulfur, and nitrogen-containing functional groups. The relative reactivity of the C-Br and C-F bonds can often be controlled by the choice of reaction conditions, allowing for selective functionalization at either position.

Table 2: Potential Functional Group Interconversions on this compound

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| 6-Bromo | Pd catalyst, boronic acid, base (Suzuki Coupling) | 6-Aryl/Vinyl |

| 6-Bromo | Pd catalyst, amine, base (Buchwald-Hartwig Amination) | 6-Amino |

| 6-Bromo | n-BuLi, then electrophile (e.g., CO₂) | 6-Carboxy |

| 4-Fluoro | NaOMe, heat (SNAr) | 4-Methoxy |

| 4-Fluoro | R₂NH, heat (SNAr) | 4-Amino |

Advanced Synthetic Techniques

Microwave-Assisted Organic Synthesis of Indazole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. nih.govorientjchem.orgias.ac.inmdpi.com The application of microwave irradiation in the synthesis of indazole derivatives has been shown to be highly effective.

Many of the reactions discussed in the previous sections, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, can be significantly enhanced by the use of microwave heating. rsc.org The rapid and efficient heating provided by microwaves can overcome activation barriers and drive reactions to completion in minutes rather than hours.

For the synthesis of derivatives of this compound, microwave-assisted protocols could be developed for the various cross-coupling and substitution reactions. This would enable the rapid generation of a library of compounds for biological screening or materials science applications. The optimization of microwave-assisted reactions typically involves adjusting parameters such as temperature, time, and microwave power to achieve the desired outcome. The use of sealed reaction vessels allows for heating solvents above their boiling points, further accelerating the reactions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds, including derivatives of 1H-indazole. These approaches aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. In the context of synthesizing substituted indazoles like this compound, green methodologies focus on improving the atom economy and environmental profile of traditional synthetic routes. jmchemsci.comdoaj.org

One prominent green strategy is the use of microwave-assisted organic synthesis (MAOS). ajrconline.org Conventional heating methods often require long reaction times and can lead to the formation of byproducts. Microwave irradiation, in contrast, provides rapid and uniform heating, which can significantly accelerate reaction rates, improve product yields, and enhance purity. ajrconline.org For instance, the synthesis of various substituted 1H-indazoles has been achieved efficiently through microwave-assisted cyclization of aryl hydrazones. ajrconline.org This method offers a substantial improvement over conventional synthesis, which often suffers from drawbacks like harsh reaction conditions and lower yields. ajrconline.org While a specific protocol for this compound is not detailed, the successful application of microwave heating to structurally similar compounds, such as 6-bromo-4-methoxy-1H-indazole, demonstrates the potential of this eco-friendly technique. ajrconline.org

Another green approach involves the use of environmentally benign solvents or solvent-free conditions. Many traditional indazole syntheses employ volatile and often toxic organic solvents. Research into greener alternatives, such as ionic liquids, has shown promise for the synthesis of substituted indazoles from N-tosylhydrazones. jocpr.com These alternative solvents can act as both the reaction medium and catalyst, often leading to milder reaction conditions and improved yields. jocpr.com The development of transition-metal-free synthetic methods further contributes to the green profile by avoiding the use of expensive and potentially toxic heavy metal catalysts. nih.gov

The following table summarizes the advantages of green chemistry approaches in the synthesis of substituted indazoles.

| Feature | Conventional Methods | Green Chemistry Approaches |

| Energy Source | Often reliant on prolonged heating with oil baths or heating mantles. | Utilizes efficient energy sources like microwave irradiation for rapid heating. ajrconline.org |

| Reaction Time | Typically longer, ranging from several hours to days. | Significantly reduced, often to minutes. ajrconline.org |

| Solvents | Frequently uses volatile, hazardous, and non-recyclable organic solvents. | Employs safer solvents like water, ionic liquids, or solvent-free conditions. jocpr.com |

| Catalysts | May require stoichiometric amounts of reagents or heavy metal catalysts. | Focuses on catalytic amounts of reagents and transition-metal-free systems. nih.gov |

| Yield & Purity | Can result in lower yields and the formation of multiple byproducts. | Generally provides higher yields and improved product purity. ajrconline.orgjocpr.com |

| Waste Generation | Produces more chemical waste, leading to a lower atom economy. | Minimizes waste generation, aligning with the principles of atom economy. jmchemsci.com |

Photoredox Catalysis and Hydrogen Borrowing Catalysis in Indazole Functionalization

Modern synthetic chemistry has seen the emergence of powerful catalytic strategies that enable the efficient functionalization of heterocyclic cores. For the indazole scaffold, photoredox catalysis and hydrogen borrowing catalysis represent two cutting-edge approaches for derivatization, allowing for the introduction of new functional groups under mild conditions. jmchemsci.comrsc.orgresearchgate.net These methods are instrumental in modifying complex molecules like this compound to explore new chemical space.

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates that can participate in a wide range of chemical transformations. rsc.orgacs.org This strategy has become an indispensable tool for the C-H functionalization of heterocycles, including indazoles. rsc.orgnih.gov By using metal-based or organic photoredox catalysts, chemists can achieve reactions such as alkylation, amidation, and trifluoromethylation at specific positions of the indazole ring, often with high regioselectivity. acs.orgchim.it For example, the direct C3-amidation of 2H-indazoles has been accomplished using an inexpensive organic photocatalyst, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), under transition-metal-free conditions. acs.orgfigshare.com This visible-light-induced approach avoids the harsh reagents and conditions typical of classical methods, making it a more sustainable and versatile tool for late-stage functionalization. rsc.org

Hydrogen Borrowing Catalysis , also known as hydrogen autotransfer, is an atom-efficient process for forming C-C and C-N bonds. researchgate.netrsc.org This methodology typically involves a transition-metal catalyst that temporarily "borrows" hydrogen from a substrate (often an alcohol) to form a reactive intermediate (an aldehyde or ketone), which then reacts with a nucleophile. mdpi.com The catalyst subsequently returns the borrowed hydrogen to the resulting product, regenerating the catalyst and releasing water as the only byproduct. researchgate.netmdpi.com This process is particularly valuable for the N-alkylation of heterocycles like indazoles, using readily available and environmentally benign alcohols as alkylating agents. researchgate.netd-nb.info This circumvents the need for pre-functionalized starting materials and toxic alkylating agents such as alkyl halides. researchgate.net The development of catalysts based on both precious metals (e.g., Ru, Ir) and more abundant base metals (e.g., Co, Ni) has expanded the scope and applicability of this green catalytic strategy. researchgate.netmdpi.com

The table below compares the key characteristics of photoredox and hydrogen borrowing catalysis in the context of indazole functionalization.

| Feature | Photoredox Catalysis | Hydrogen Borrowing Catalysis |

| Activation Method | Visible light energy source activates a photocatalyst to initiate single-electron transfer (SET). rsc.org | A transition-metal complex facilitates the temporary removal and return of hydrogen. researchgate.net |

| Primary Application | C-H functionalization (alkylation, arylation, amidation), trifluoromethylation. acs.orgacs.orgchim.it | N-alkylation and C-alkylation using alcohols as alkylating agents. researchgate.netrsc.org |

| Key Intermediates | Radical ions and radical species. acs.org | Metal-hydride species and carbonyl compounds (aldehydes/ketones). mdpi.com |

| Typical Catalysts | Ru/Ir complexes, organic dyes (e.g., Eosin Y, 4CzIPN). rsc.orgacs.org | Complexes of Ru, Ir, Co, Ni, Cu. researchgate.netrsc.orgmdpi.com |

| Advantages | Extremely mild reaction conditions (room temperature), high functional group tolerance, access to unique reaction pathways. rsc.orgnih.gov | High atom economy, use of benign alkylating agents (alcohols), generates water as the primary byproduct. jmchemsci.comresearchgate.net |

Chemical Reactivity and Mechanistic Studies of 6 Bromo 4 Fluoro 1h Indazole

Electronic Effects of Bromine and Fluorine on Reaction Pathways

The bromine and fluorine atoms on the benzene (B151609) portion of the indazole ring exert distinct electronic effects that modulate the electron density and, consequently, the reactivity of the molecule. These effects are a combination of inductive and resonance contributions.

Both fluorine and bromine are highly electronegative atoms, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution. The fluorine atom at the C4 position, being more electronegative than bromine, exerts a more potent inductive pull. This general deactivation reduces the nucleophilicity of the carbocyclic ring.

Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic system through a resonance effect (+R). This effect tends to increase electron density, particularly at the ortho and para positions relative to the halogen. However, for halogens, the inductive effect typically outweighs the resonance effect. In 6-bromo-4-fluoro-1H-indazole, this combined electron-withdrawing nature enhances the acidity of the N-H proton of the pyrazole (B372694) ring, making deprotonation easier. The resulting indazolide anion is a key intermediate in many derivatization reactions, such as N-alkylation.

Quantum chemical calculations on related 4-halo-1H-indazoles using Density Functional Theory (DFT) help to quantify these effects. Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate the molecule's ability to donate or accept electrons. For halogenated indazoles, the electron-withdrawing nature of the halogens generally lowers the HOMO energy, suggesting a reduced tendency to donate electrons in electrophilic reactions, while also influencing the sites for nucleophilic attack. dergipark.org.trresearchgate.net

| Net Electronic Effect | Strongly Electron-Withdrawing | Moderately Electron-Withdrawing | Reduced nucleophilicity of the benzene ring, enhanced nucleophilicity of the deprotonated N1/N2 anion. |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom at the C6 position of this compound is a potential halogen bond donor. This capability arises from the region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the bromine atom, opposite to the C-Br covalent bond.

While specific studies on halogen bonding involving this compound are not prevalent, the principle is a significant factor in supramolecular chemistry and crystal engineering. In the context of reactivity, these interactions can influence the orientation of substrates in a catalyst's active site or stabilize transition states, potentially affecting reaction rates and selectivity. For instance, the bromine atom could interact with a Lewis basic site on a catalyst or another reagent, pre-organizing the molecule for a specific transformation.

Tautomerism of the 1H-Indazole System and its Impact on Reactivity

Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. For the vast majority of substituted indazoles, including this compound, the 1H-tautomer is thermodynamically more stable. researchgate.netnih.gov This stability difference is a crucial determinant of the compound's reactivity, particularly in reactions involving the pyrazole nitrogen atoms, such as N-alkylation or N-arylation.

The two tautomers exist in equilibrium, and the position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituents. The reaction of the indazole often proceeds via the deprotonation of the N-H bond by a base to form a common indazolide anion. This anion is a hybrid of two resonance structures, with the negative charge delocalized over the N1 and N2 atoms.

The subsequent reaction of this ambident nucleophile with an electrophile can lead to a mixture of N1 and N2 substituted products. The ratio of these products is not solely dependent on the stability of the initial tautomers but is governed by a combination of kinetic and thermodynamic factors, including steric hindrance and the specific reaction conditions employed. researchgate.net For instance, the greater thermodynamic stability of the 1H-tautomer often means that N1-substituted products are the thermodynamically favored isomers. nih.gov

Reaction Mechanisms in Derivatization: Detailed Mechanistic Insights

The formation of new bonds at the nitrogen atoms of this compound is a primary pathway for its derivatization. The regioselectivity of these reactions (N1 vs. N2 substitution) is a well-studied aspect of indazole chemistry and is dictated by several factors:

Steric Effects: Bulky electrophiles tend to react at the less sterically hindered N1 position. The C7-hydrogen atom provides some steric hindrance for incoming groups at the N1 position, but this is generally less significant than the steric environment around N2, which is influenced by the fused benzene ring.

Electronic Effects: The electronic nature of substituents on the indazole ring can influence the charge distribution in the indazolide anion, directing the electrophile to either N1 or N2. Electron-withdrawing groups can sometimes favor the formation of the N2 isomer. nih.gov

Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically alter the N1/N2 ratio. For example, in N-alkylation reactions, using sodium hydride in a non-polar solvent like THF has been shown to favor N1-alkylation for many substituted indazoles. nih.govresearchgate.net This is sometimes rationalized by the coordination of the sodium cation with the N2 lone pair, directing the alkylating agent to the N1 position. nih.govresearchgate.net

Stereoselectivity is generally not a factor in reactions at the achiral indazole core itself, unless a chiral center is introduced in the substituent being added or if a chiral catalyst is used that can differentiate between enantiotopic faces or groups.

Transition metal catalysts, particularly those based on palladium and copper, are instrumental in the derivatization of halogenated indazoles like this compound. The bromine atom at the C6 position is an excellent handle for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig amination (with amines) are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the C6 position. rsc.orgmdpi.com

Suzuki-Miyaura Reaction Mechanism: The catalytic cycle typically begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the C6-arylated indazole and regenerate the Pd(0) catalyst. rsc.org The choice of ligand is crucial for the efficiency of these reactions.

Buchwald-Hartwig Amination Mechanism: This cycle also starts with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. beilstein-journals.org

Copper-Catalyzed Reactions: Copper catalysts are often used for N-arylation reactions (Ullmann condensation) and can also be employed in other coupling processes.

Table 2: Key Derivatization Reactions and Mechanistic Features

| Reaction | Position(s) Involved | Catalyst Type | Key Mechanistic Steps | Factors Influencing Selectivity |

|---|---|---|---|---|

| N-Alkylation | N1, N2 | Base-mediated | Deprotonation, Nucleophilic attack by indazolide anion | Sterics of electrophile, Base/Solvent system, Substituent electronics. nih.govnih.govresearchgate.net |

| Suzuki-Miyaura Coupling | C6 | Palladium | Oxidative Addition, Transmetalation, Reductive Elimination | Ligand, Base, Solvent. rsc.org |

| Buchwald-Hartwig Amination | C6 | Palladium | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Ligand, Base, Temperature. beilstein-journals.org |

These catalytic methods provide versatile and efficient pathways to elaborate the structure of this compound, enabling the synthesis of a wide array of complex derivatives for various applications.

Computational Chemistry and Spectroscopic Characterization Relevant to Research

Advanced Spectroscopic Analyses for Structural Elucidation of 6-Bromo-4-fluoro-1H-indazole and its Derivatives

Spectroscopic techniques are pivotal in determining the precise structure of this compound. Each method provides unique insights into the molecular framework, from the connectivity of atoms to the nature of the chemical bonds. While detailed experimental spectra for this compound are available from specialized chemical suppliers, the following sections outline the principles of these techniques and the expected spectral features based on the compound's structure and data from closely related analogues. chemicalbook.com

NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and for detecting the presence of other NMR-active nuclei like fluorine-19.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and splitting patterns of the aromatic protons are influenced by the positions of the bromine and fluorine substituents. For comparison, the ¹H NMR spectrum of the related compound 5-Bromo-6-fluoro-1H-indazole shows signals in the aromatic region. chemicalbook.com For this compound, one would anticipate signals corresponding to the protons at positions 3, 5, and 7. The N-H proton typically appears as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of this compound would display signals for the seven carbon atoms of the indazole core. The carbons directly attached to the electron-withdrawing fluorine and bromine atoms would exhibit characteristic chemical shifts. Data for various indazole carboxylic acids can provide a reference for the expected chemical shift ranges of the carbon atoms in the indazole ring system. researchgate.net

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. It would show a single resonance for the fluorine atom at the 4-position, and its coupling with neighboring protons would provide further structural confirmation. For instance, in 1-Bromo-4-fluoro-benzene, the fluorine signal is a key diagnostic feature. spectrabase.com

A summary of expected NMR data is presented below:

Interactive Data Table: Predicted NMR Data for this compound| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |

|---|---|---|---|

| ¹H | 7.0 - 8.5 (aromatic), 10-13 (N-H) | Doublets, Triplets, Broad Singlet | Position of protons on the aromatic ring, presence of the N-H tautomer. |

| ¹³C | 100 - 160 | Singlets | Number and electronic environment of carbon atoms. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity (M+ and M+2) due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the indazole ring.

C=C and C=N stretching: Aromatic ring and indazole C=C and C=N stretching vibrations would appear in the 1450-1650 cm⁻¹ region.

C-F stretching: A strong absorption band typically found in the 1000-1300 cm⁻¹ range.

C-Br stretching: A weaker absorption band in the lower frequency region, typically between 500 and 700 cm⁻¹.

IR spectral data for a 6-bromo-1H-indazole derivative containing a triazole moiety shows characteristic peaks for the indazole C=N bond at 1048 cm⁻¹ and the C-Br bond at 675 cm⁻¹, which aligns with these expectations. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Currently, the crystal structure of this compound is not available in the public crystallographic databases. However, a study on a more complex derivative, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, demonstrates the utility of this technique in elucidating the intricate structural details of related heterocyclic systems. nih.gov Such an analysis for this compound would be invaluable for understanding its solid-state packing and potential polymorphism.

Computational Approaches to Elucidate Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

DFT calculations are a powerful computational tool for predicting the geometric and electronic properties of molecules. By solving the Schrödinger equation within a framework of electron density, DFT can accurately model molecular orbitals, charge distribution, and reactivity indices.

For indazole derivatives, DFT calculations are often performed using functionals such as B3LYP with basis sets like 6-31G++(d,p) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govdergipark.org.tr Such studies on related indazoles provide a robust framework for understanding this compound. dergipark.org.trdergipark.org.tr

Molecular Geometry: DFT calculations can predict the optimized molecular geometry, providing bond lengths and angles that are typically in good agreement with experimental values obtained from techniques like X-ray crystallography.

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.

Other calculated parameters that shed light on reactivity include:

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

A theoretical study on various 4-substituted indazoles, including 4-fluoro-1H-indazole and 4-bromo-1H-indazole, calculated these global reactivity parameters to understand their behavior. dergipark.org.tr These calculations revealed the influence of different substituents on the electronic properties of the indazole core. Similar calculations for this compound would elucidate the combined effects of the bromine and fluorine atoms on its electronic structure and reactivity profile.

Interactive Data Table: Key Electronic Properties from DFT Calculations

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability. |

| Chemical Hardness | η | Resistance to deformation of the electron cloud. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, which serves as a scaffold in medicinal chemistry, QSAR studies can be instrumental in predicting the biological activity of its derivatives and guiding the synthesis of new, more potent analogues.

While specific QSAR models for this compound derivatives are not extensively reported in publicly available literature, the principles of QSAR can be applied to this scaffold. A typical QSAR study involves the following steps:

Data Set Selection: A series of derivatives of this compound with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For instance, a hypothetical QSAR study on a series of this compound derivatives as kinase inhibitors might reveal that specific substitutions at the N1 position with bulky, hydrophobic groups increase inhibitory activity, while electron-withdrawing groups at the C3 position are detrimental. The resulting QSAR model can then be used to predict the activity of virtual compounds before their synthesis, thereby saving time and resources in the drug discovery process. researchgate.netnih.gov

To illustrate the type of data generated in a QSAR study, the following interactive table presents a hypothetical dataset for a series of this compound derivatives and their predicted biological activity based on a fictional QSAR model.

| Compound ID | R1-Substituent | Molecular Weight | LogP | Predicted pIC50 |

| 1 | -H | 215.02 | 2.5 | 6.2 |

| 2 | -CH3 | 229.05 | 2.8 | 6.5 |

| 3 | -C2H5 | 243.08 | 3.1 | 6.8 |

| 4 | -Cl | 249.47 | 3.0 | 6.4 |

| 5 | -OCH3 | 245.05 | 2.6 | 6.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can provide valuable insights into their conformational preferences and how they interact with biological targets at an atomic level.

Conformational Analysis: The flexibility of the indazole ring and its substituents can influence its binding to a target protein. MD simulations can explore the conformational landscape of this compound, identifying low-energy conformations that are likely to be biologically relevant. This information is crucial for understanding its structure-activity relationship and for designing rigidified analogues with improved activity.

Ligand-Target Interactions: When the three-dimensional structure of a biological target (e.g., an enzyme or a receptor) is known, MD simulations can be used to model the binding of this compound or its derivatives to the active site. These simulations can reveal:

Binding Mode: The precise orientation and conformation of the ligand within the binding pocket.

Key Interactions: The specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-target complex. nih.gov

Binding Free Energy: The energetic favorability of the binding process can be estimated, which can help in ranking the affinity of different derivatives for the target.

Studies on other indazole derivatives have demonstrated the utility of MD simulations in understanding their mechanism of action. For example, simulations of indazole-based inhibitors in complex with kinases have elucidated the critical hydrogen bonding patterns and hydrophobic contacts that determine their inhibitory potency. mdpi.com Similar studies on this compound could reveal how the bromo and fluoro substituents contribute to its binding affinity and selectivity for a particular target. worldscientific.comnih.gov

The following interactive table summarizes typical parameters and potential results from a molecular dynamics simulation study of a this compound derivative in complex with a target protein.

| Simulation Parameter | Value/Description |

| System | Ligand-protein complex in a water box with ions |

| Simulation Time | 100 nanoseconds |

| Force Field | AMBER or CHARMM |

| Temperature | 300 K |

| Pressure | 1 atm |

| Potential Results | |

| RMSD of Ligand | Stable, indicating a consistent binding pose |

| Key Interacting Residues | e.g., Lys78, Glu91, Phe156 |

| Dominant Interaction Types | Hydrogen bonds, π-π stacking |

| Estimated Binding Free Energy | -9.5 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes only.

Biological Activity and Medicinal Chemistry Applications

6-Bromo-4-fluoro-1H-indazole as a Privileged Scaffold in Drug Discovery

The indazole nucleus is recognized as a "privileged scaffold," a molecular framework that can bind to multiple, unrelated biological targets. nih.govnih.govresearchgate.net This characteristic has led to the development of numerous indazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and antitumor activities. nih.govtaylorandfrancis.commdpi.com The this compound moiety, in particular, has garnered attention for its potential in creating potent and selective inhibitors of various enzymes, especially protein kinases. chemimpex.comresearchgate.net Its structure serves as a key intermediate in the synthesis of novel therapeutic agents, allowing for the creation of compounds with enhanced efficacy and selectivity. chemimpex.com The presence of halogen atoms provides opportunities for further chemical modifications, enabling the exploration of a broad chemical space in the quest for new drug candidates. researchgate.net

The design of therapeutic agents based on the indazole scaffold is guided by several key principles aimed at optimizing drug-like properties. mdpi.comhilarispublisher.com A primary consideration is the ability of the indazole core to act as a bioisostere for other heterocyclic systems, mimicking their interactions with biological targets while offering a distinct chemical profile. The 1H-indazole-3-amine structure, for instance, is an effective hinge-binding fragment for many kinases. mdpi.com

Key design strategies often involve:

Molecular Hybridization: Combining the indazole scaffold with other pharmacologically active moieties to create hybrid molecules with enhanced or dual activities. nih.gov

Scaffold Hopping: Replacing a known active core with the indazole scaffold to develop novel chemical series with potentially improved properties. nih.govnih.gov

Fragment-Based Drug Design (FBDD): Utilizing small indazole-containing fragments to identify initial hits that can be elaborated into more potent and selective inhibitors. nih.govresearchgate.net

Structure-Guided Design: Employing X-ray crystallography and molecular modeling to understand the binding mode of indazole derivatives and rationally design modifications that enhance target engagement. nih.gov

The introduction of substituents at various positions of the indazole ring is a critical aspect of the design process, allowing for the modulation of potency, selectivity, and pharmacokinetic properties. mdpi.com

Structure-activity relationship (SAR) studies of derivatives of this compound are crucial for understanding how chemical modifications influence their biological activity. These studies systematically alter the structure of the lead compound and assess the impact on its potency and selectivity against a specific biological target.

For instance, in the development of kinase inhibitors, modifications at the N1 position of the indazole ring are often explored to probe for interactions with the solvent-exposed region of the ATP-binding pocket. The nature and size of the substituent at this position can significantly affect the compound's inhibitory profile.

Similarly, the C3 and C5 positions of the indazole ring are frequently functionalized to introduce groups that can form key hydrogen bonds or hydrophobic interactions with the target protein. The bromine at the C6 position and the fluorine at the C4 position on the this compound scaffold also play a significant role in defining the SAR, influencing both the electronic properties of the ring system and its interactions with the target.

The presence of halogen atoms, such as bromine and fluorine, in drug candidates can profoundly influence their pharmacological profiles. dntb.gov.uanih.govmdpi.com The strategic incorporation of these elements is a common tactic in medicinal chemistry to enhance a molecule's therapeutic potential. pharmacyjournal.orgencyclopedia.pubnih.gov

Fluorine: The introduction of fluorine can lead to several beneficial effects:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s. nih.govmdpi.comnih.gov This can increase the drug's half-life and bioavailability.

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, which can in turn affect the molecule's solubility, permeability, and binding affinity. encyclopedia.pubacs.org

Enhanced Binding Affinity: The fluorine atom can participate in favorable electrostatic interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding potency. nih.govpharmacyjournal.org It can also influence the conformation of the molecule to better fit the binding site. acs.org

Improved Membrane Permeability: In some cases, the addition of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. nih.govmdpi.com

Bromine: The bromine atom also contributes significantly to the pharmacological profile:

Increased Potency: Bromine can form halogen bonds, which are non-covalent interactions with electron-rich atoms in the protein, leading to enhanced binding affinity.

Directional Interactions: The anisotropic distribution of electron density around the bromine atom can lead to specific and directional interactions that contribute to selectivity.

In the context of this compound, the interplay between the electron-withdrawing fluorine and the larger, more polarizable bromine atom creates a unique electronic and steric environment that can be exploited in the design of targeted therapies. nih.govencyclopedia.pub

Investigation of Specific Biological Targets and Mechanisms of Action

Derivatives of this compound have been investigated for their activity against a range of biological targets, with a particular focus on enzymes involved in cellular signaling pathways that are often dysregulated in diseases like cancer. chemimpex.comnih.gov

The primary mechanism of action for many therapeutic agents derived from the this compound scaffold is enzyme inhibition. taylorandfrancis.com By blocking the activity of specific enzymes, these compounds can disrupt disease processes at a molecular level.

Protein kinases are a major class of enzymes that play a central role in cell signaling and are frequently implicated in the development and progression of cancer. Consequently, they are a major focus of drug discovery efforts. The indazole scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors. mdpi.comhilarispublisher.com

CDK8 and CDK19: Cyclin-dependent kinases 8 and 19 are components of the Mediator complex, which regulates transcription. nih.gov Inhibition of CDK8 and CDK19 has shown therapeutic potential in various cancers. nih.govnih.gov Indazole-based compounds have been developed as potent inhibitors of these kinases. nih.gov The this compound core can serve as a foundation for building molecules that occupy the ATP-binding site of CDK8 and CDK19, thereby blocking their kinase activity.

ERK1/2: Extracellular signal-regulated kinases 1 and 2 are key components of the MAPK signaling pathway, which is frequently hyperactivated in cancer. A series of 1H-indazole amide derivatives have been evaluated for their inhibitory activity against ERK1/2, with some compounds showing potent enzymatic and cellular activity. nih.gov

Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. The indazole scaffold has been utilized to create inhibitors of Aurora kinases.

FGFR: Fibroblast growth factor receptors are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor growth and angiogenesis. nih.gov Several indazole-based derivatives have been designed and synthesized as potent FGFR inhibitors. nih.govnih.govnih.gov For example, a series of 1H-indazol-3-amine derivatives were found to exhibit potent inhibitory activity against FGFR1. nih.govnih.gov The this compound scaffold can be incorporated into molecules designed to target the ATP-binding pocket of FGFRs.

Pim Kinase: The Pim family of serine/threonine kinases is involved in cell survival and proliferation, and their overexpression is associated with a poor prognosis in several cancers. Indazole-based compounds have been explored as inhibitors of Pim kinases.

EGFR: The epidermal growth factor receptor is a receptor tyrosine kinase that is a well-established target in cancer therapy. While not as commonly associated with indazole-based inhibitors as some other kinases, the versatility of the scaffold allows for its potential application in the design of EGFR inhibitors as well. The introduction of a 2-fluoro substituent in gefitinib, an EGFR inhibitor, resulted in a potent inhibitor at both the enzyme and cellular levels. acs.org

The following table summarizes the inhibitory activities of some indazole derivatives against various kinases.

| Kinase Target | Compound Series | Key Structural Features | Reported Activity (IC₅₀) |

| FGFR1 | 1H-indazol-3-amine derivatives | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 15.0 nM (enzymatic) |

| FGFR1 | Optimized 1H-indazol-3-amine derivatives | Further structural modifications | 2.9 nM (enzymatic), 40.5 nM (cellular) |

| ERK1/2 | 1H-indazole amide derivatives | Advanced compounds | 9.3 ± 3.2 to 25.8 ± 2.3 nM (enzymatic) |

| CDK8 | Trisubstituted pyridine (B92270) series | N/A | 7.2 ± 1.4 nM |

| CDK19 | Trisubstituted pyridine series | N/A | 6.0 ± 1.0 nM |

Enzyme Inhibition Studies

Therapeutic Applications of this compound Derivatives in Disease Models

The 6-bromo-1H-indazole moiety is a prominent feature in a variety of compounds designed for anticancer applications researchgate.netresearchgate.net. The presence of the indazole core is associated with significant anti-cancer activity both in vitro and in vivo, and several FDA-approved small molecule anti-cancer drugs contain this scaffold nih.gov. Derivatives of 6-bromo-1H-indazole have been synthesized and have shown promise in preclinical studies. For instance, one study reported that a synthesized indazole derivative, compound 2f, which contains a 6-bromo-1H-indazole core, was able to suppress the growth of a 4T1 tumor model in vivo without obvious side effects nih.gov.

A number of studies have demonstrated the antiproliferative effects of 6-bromo-1H-indazole derivatives against various cancer cell lines. In one study, a series of indazole derivatives were synthesized, and compound 2f, which features a 6-bromo-1H-indazole core, exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM nih.gov. Another investigation into 1H-indazole-3-amine derivatives identified compound 6o as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 μM. This compound also showed high selectivity for cancer cells over normal cells mdpi.comnih.gov.

The table below summarizes the antiproliferative activities of selected 6-bromo-1H-indazole derivatives in various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

| Compound 2f | Multiple Cancer Cell Lines | 0.23 - 1.15 |

| Compound 6o | K562 | 5.15 |

| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | - | 5.3 (IDO1 Inhibition) |

| N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | MCF-7 | 1.3 |

| 4-(3-phenylvinyl-1H-indazol-6-yl)pyrimidin-2-amine (14a) | MDA-MB-231 | 6.2 |

| 4-(3-phenylvinyl-1H-indazol-6-yl)pyrimidin-2-amine (14a) | MDA-MB-468 | 8.7 |

of this compound Derivatives

Derivatives of this compound are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide-ranging biological activities. These compounds serve as versatile scaffolds for the development of novel therapeutic agents targeting a variety of diseases. nih.gov

Anticancer Activity

Indazole derivatives, including those derived from this compound, are recognized for their potent anticancer properties. researchgate.netresearchgate.net They form the core structure of several clinically approved anticancer drugs and investigational agents. nih.govnih.gov

The anticancer effects of indazole derivatives are often attributed to their ability to interfere with key cellular processes involved in cancer progression.

Cell Cycle Progression and Apoptosis: Certain 1H-indazole derivatives have been shown to inhibit cancer cell growth by inducing apoptosis (programmed cell death) and causing cell cycle arrest. researchgate.net For instance, a novel 1H-indazole-3-amine derivative, compound 6o , demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov Further studies revealed that this compound likely induces apoptosis and affects the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner. nih.govdntb.gov.ua The p53 protein is a crucial tumor suppressor that plays a vital role in DNA damage repair, cell cycle arrest, and apoptosis. nih.gov

Microtubule Targeting: Microtubules are essential components of the cytoskeleton involved in cell division, and they are a key target for anticancer drugs. nih.gov Several indazole derivatives have been developed to target the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting microtubule polymerization and disrupting cell division. nih.govbohrium.com A review of indazole-based microtubule-targeting agents highlighted that compounds with a 3,4,5-trimethoxyphenyl substitution on the indazole scaffold often exhibit potent inhibitory activity. nih.gov

A significant challenge in cancer therapy is the development of drug resistance. researchgate.netnih.gov Researchers are actively developing new indazole-based antitumor agents to overcome this issue. researchgate.netnih.gov By making structural modifications to active indazole derivatives based on structure-activity relationships, scientists aim to create more potent and effective anticancer drugs. nih.gov These efforts have led to the development of indazole derivatives as inhibitors of various key targets in cancer, including:

Fibroblast growth factor receptor (FGFR) inhibitors nih.gov

Indoleamine-2,3-dioxygenase1 (IDO1) inhibitors researchgate.netnih.gov

Pim kinase inhibitors nih.gov

Aurora kinase inhibitors nih.gov

Bcr-Abl inhibitors nih.gov

Hypoxia-inducible factor-1 (HIF-1) inhibitors nih.gov

Carbonic anhydrase (CA) inhibitors nih.gov

Antimicrobial and Antiprotozoal Activities

Indazole derivatives have demonstrated a broad spectrum of antimicrobial and antiprotozoal activities, making them promising candidates for the development of new anti-infective agents. nih.gov

Antibacterial Activity: Derivatives of 1H-indazole have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov These compounds showed notable activity against various bacterial strains, particularly Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov The mechanism of action is thought to involve the inhibition of key bacterial enzymes responsible for cell wall synthesis or DNA replication. researchgate.net

Antifungal Activity: Research has also explored the antifungal potential of indazole derivatives. A series of aromatic carboxylic acid amides containing a 1H-indazole moiety displayed moderate to good activity against several phytopathogenic fungi in an in vitro mycelia growth inhibition assay. nih.gov

Indazole-based compounds have also been investigated for their activity against protozoan parasites. Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and identified as promising candidates for antileishmanial agents. taylorandfrancis.com

Anti-inflammatory Properties

The indazole scaffold is a key feature in several anti-inflammatory drugs. nih.govtaylorandfrancis.com Benzydamine and Bendazac are two commercially available non-steroidal anti-inflammatory drugs (NSAIDs) that contain the 1H-indazole structure. nih.gov Indazole derivatives are known to possess analgesic, antipyretic, and anti-edema properties. taylorandfrancis.com

Anti-HIV Activity

Indazole derivatives have been explored for their potential as anti-HIV agents. nih.govtaylorandfrancis.com Research in this area includes the synthesis and evaluation of various substituted indazoles as inhibitors of HIV replication. nih.gov

Neuroprotective Applications

While direct studies on the neuroprotective effects of this compound are not extensively documented in publicly available research, the broader class of indazole derivatives has garnered significant attention for its potential in neurology. frontiersin.org Research into analogous compounds suggests that the indazole scaffold is a promising starting point for the development of agents targeting neurological disorders. The neuroprotective potential of indazole derivatives is often attributed to their ability to modulate various biological pathways implicated in neuronal cell death and dysfunction.

For instance, studies on other indazole-containing molecules have demonstrated activities such as the inhibition of certain kinases involved in neuroinflammatory and apoptotic cascades. The structural features of this compound, specifically the presence of bromine and fluorine atoms, can influence its lipophilicity and ability to cross the blood-brain barrier, which are critical properties for centrally acting drugs. The exploration of indazole analogs in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease is an active area of research, focusing on mechanisms like the reduction of oxidative stress and modulation of protein aggregation. nih.gov

Other Potential Therapeutic Areas (e.g., antiarrhythmic, antidepressant, antihypertensive)

The versatile pharmacological profile of the indazole nucleus has prompted investigations into its utility across several other therapeutic domains, including cardiovascular and mental health. nih.gov

Antiarrhythmic and Antihypertensive Activities: Indazole derivatives have been explored for their potential in managing cardiovascular conditions. nih.gov Certain synthetic indazole compounds have shown promise as antiarrhythmic and antihypertensive agents. nih.gov The mechanism of action for these effects can vary among different analogs but often involves the modulation of ion channels or receptors that regulate cardiac rhythm and blood pressure. nih.gov While specific data on this compound is limited, the general class of indazoles has been a template for designing molecules with cardiovascular benefits. arabjchem.org

Antidepressant Potential: The indazole scaffold has also been investigated for its potential in developing novel antidepressant medications. researchgate.net The introduction of fluorine atoms into heterocyclic compounds is a known strategy in medicinal chemistry to enhance biological activity and pharmacokinetic properties. mdpi.com Fluorinated indazoles, in particular, have been synthesized and evaluated for their potential as antidepressant agents, suggesting that this compound could be a candidate for further investigation in this area. frontiersin.orgresearchgate.net

Below is a table summarizing the therapeutic potential of the broader class of indazole derivatives in these areas:

| Therapeutic Area | Potential Mechanism of Action for Indazole Derivatives |

| Antiarrhythmic | Modulation of cardiac ion channels |

| Antihypertensive | Blockade of receptors involved in blood pressure regulation |

| Antidepressant | Interaction with neurotransmitter systems |

Molecular Docking and In Silico Studies for Ligand-Target Interactions

Computational methods such as molecular docking and virtual screening are invaluable tools in modern drug discovery for predicting and analyzing the interactions between a ligand, such as this compound, and its biological target.

Binding Mode Analysis and Active Site Interactions

While specific molecular docking studies for this compound are not widely reported, the principles of such analyses can be inferred from studies on analogous indazole-based inhibitors. Molecular docking simulations for indazole derivatives typically reveal key interactions within the active site of a target protein. These interactions often include:

Hydrogen Bonding: The nitrogen atoms of the indazole ring are capable of forming hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The bicyclic core of the indazole provides a significant hydrophobic surface that can interact with nonpolar pockets of the target protein.

Halogen Bonding: The bromine and fluorine substituents on the this compound molecule can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

These interactions are crucial for the stabilization of the ligand-target complex and are a primary focus of binding mode analysis.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Had this compound been identified as a hit from such a screen, the next step would be lead optimization. This process involves synthetically modifying the initial compound to improve its potency, selectivity, and pharmacokinetic properties.

For this compound, lead optimization efforts could involve:

Modification of Substituents: Altering the groups at various positions of the indazole ring to enhance interactions with the target.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve its drug-like characteristics.

In silico studies play a pivotal role in guiding these optimization efforts by predicting how changes to the molecular structure will affect its binding affinity and other properties, thereby accelerating the drug discovery process.

Advanced Materials Science Applications of 6 Bromo 4 Fluoro 1h Indazole

Development of Organic Semiconductors and Advanced Materials